molecular formula C17H16F3NOS B2582813 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1396793-26-2

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2582813
CAS No.: 1396793-26-2
M. Wt: 339.38
InChI Key: VCJWSIRFMULJHY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions.

  • Step 1: Synthesis of 2-(thiophen-2-yl)ethylamine

      Reagents: Thiophene-2-carboxaldehyde, ethylamine

      Conditions: Reductive amination using a reducing agent like sodium cyanoborohydride.

  • Step 2: Formation of N-cyclopropyl-2-(thiophen-2-yl)ethylamine

      Reagents: Cyclopropylamine, 2-(thiophen-2-yl)ethylamine

      Conditions: Coupling reaction under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Step 3: Synthesis of this compound

      Reagents: 4-(trifluoromethyl)benzoyl chloride, N-cyclopropyl-2-(thiophen-2-yl)ethylamine

      Conditions: Amidation reaction in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.

  • Reduction: The amide group can be reduced to an amine.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in an inert atmosphere, often in tetrahydrofuran (THF).

  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

      Reagents: Nucleophiles like sodium methoxide.

      Conditions: Elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines.

    Substitution: Products with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide depends on its application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, mod

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c18-17(19,20)13-5-3-12(4-6-13)16(22)21(14-7-8-14)10-9-15-2-1-11-23-15/h1-6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJWSIRFMULJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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